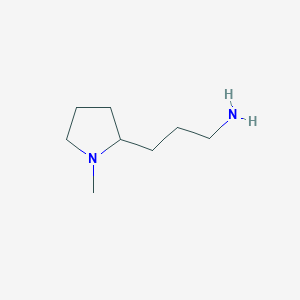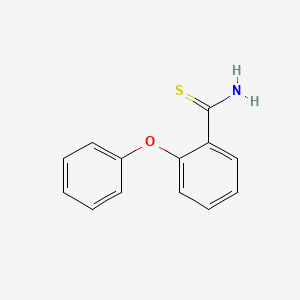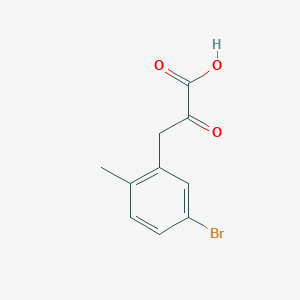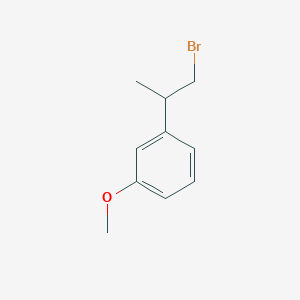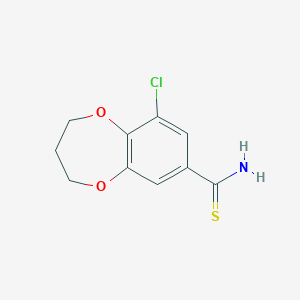![molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
[(3,3-Difluorocyclobutyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,3-Difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to a methylurea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves the reaction of 3,3-difluorocyclobutanone with methylamine, followed by the addition of urea. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
[(3,3-Difluorocyclobutyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and substituted cyclobutyl compounds from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
[(3,3-Difluorocyclobutyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3,3-Difluorocyclobutyl)methyl]amine
- [(3,3-Difluorocyclobutyl)methyl]carbamate
- [(3,3-Difluorocyclobutyl)methyl]thiourea
Uniqueness
[(3,3-Difluorocyclobutyl)methyl]urea is unique due to its combination of a difluorocyclobutyl group and a urea moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C6H10F2N2O |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
(3,3-difluorocyclobutyl)methylurea |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11) |
InChI-Schlüssel |
LXNRKPJAOZBRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


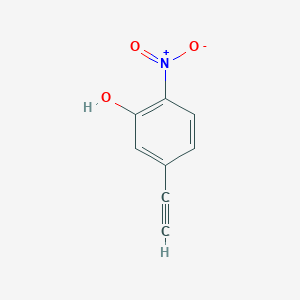
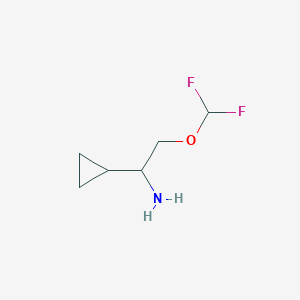

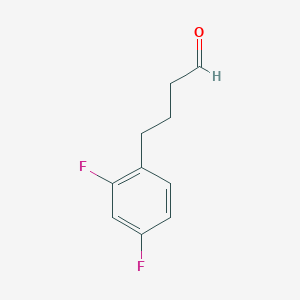

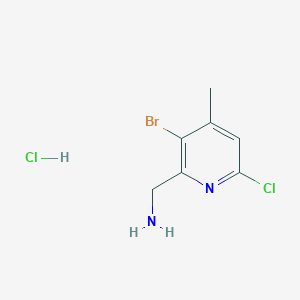
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
